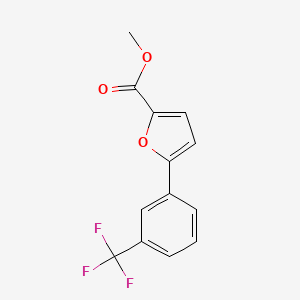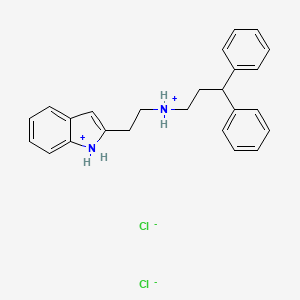
ETHYL alpha-HYDROXYCAPROATE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl alpha-hydroxycaproate: is an organic compound with the chemical formula C8H16O3. It is an ester derived from the reaction of ethanol and alpha-hydroxycaproic acid. This compound is known for its pleasant fruity odor and is commonly used in the flavor and fragrance industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Ethyl alpha-hydroxycaproate can be synthesized through esterification, where ethanol reacts with alpha-hydroxycaproic acid in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion.
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and maximize yield. The process may also include purification steps such as distillation to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Ethyl alpha-hydroxycaproate can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used under basic conditions.
Major Products Formed:
Oxidation: Alpha-hydroxycaproic acid.
Reduction: Ethyl hexanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl alpha-hydroxycaproate has several applications in scientific research:
Chemistry: It is used as a reference standard in gas chromatography for the analysis of esters.
Biology: It serves as a model compound in studies of ester hydrolysis and enzyme kinetics.
Medicine: Research explores its potential as a precursor for the synthesis of bioactive molecules.
Industry: It is utilized in the production of flavors and fragrances, contributing to the aroma profiles of various products.
Mecanismo De Acción
Ethyl alpha-hydroxycaproate can be compared with other esters such as:
Ethyl acetate: Known for its use as a solvent and in flavorings.
Methyl butyrate: Commonly used in fruit flavorings.
Ethyl lactate: Used as a solvent and in biodegradable plastics.
Uniqueness: this compound is unique due to its specific structure, which imparts distinct chemical properties and reactivity. Its alpha-hydroxy group makes it more reactive in certain chemical reactions compared to other esters.
Comparación Con Compuestos Similares
- Ethyl acetate
- Methyl butyrate
- Ethyl lactate
Propiedades
Fórmula molecular |
C8H16O4 |
|---|---|
Peso molecular |
176.21 g/mol |
Nombre IUPAC |
1-hydroxyethyl 2-hydroxyhexanoate |
InChI |
InChI=1S/C8H16O4/c1-3-4-5-7(10)8(11)12-6(2)9/h6-7,9-10H,3-5H2,1-2H3 |
Clave InChI |
MPVOIKMDUZHBIQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(C(=O)OC(C)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


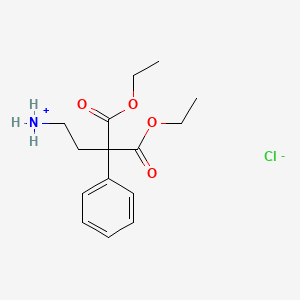
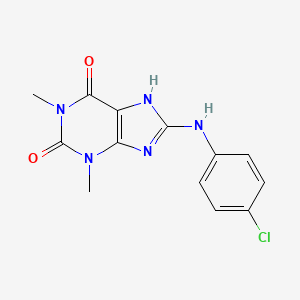
![6-Bromo-4-methyl-1H-benzo[D]imidazole-2-thiol](/img/structure/B13762603.png)
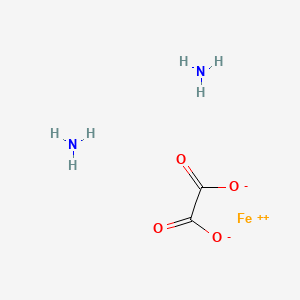
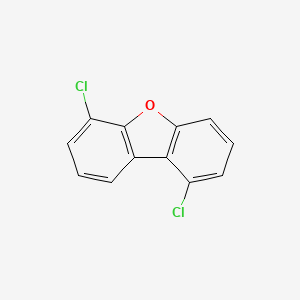
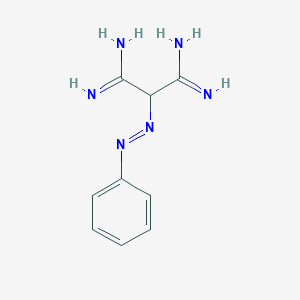

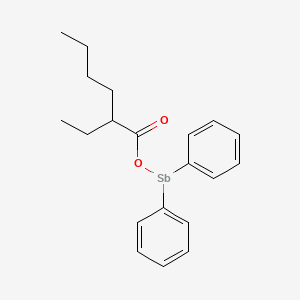
![4,11-Diamino-2-(3-ethoxypropyl)-1H-naphth[2,3-f]isoindole-1,3,5,10(2H)-tetrone](/img/structure/B13762640.png)
![N-[2-[4-(4-methoxyphenyl)-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl]-2-oxoethyl]-N-(3-methoxypropyl)-3-phenylpropanamide](/img/structure/B13762643.png)

